Emeraldine base polyaniline

Catalog No.
S1802074
CAS No.
25233-30-1
M.F
NA
M. Wt
5000~100000
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emeraldine base polyaniline

CAS Number

25233-30-1

Product Name

Emeraldine base polyaniline

Molecular Formula

NA

Molecular Weight

5000~100000

Synonyms

Emeraldine base polyaniline

Magnetic susceptibility of emeraldine base polyaniline was reported.
Polyaniline (emeraldine base) (PANI) is anintrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline. Emeraldine base contains oxidized diimine and reduced diamine. PANI can be modified into the conjugating emeraldine base form by p-type doping with protonic acid.
Polyaniline (emeraldine base) (PANI) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type oxidation state that exists in the form of its base. It can be prepared by deprotonation of emeraldine hydrochloric acid and ammonium hydroxide. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study.
Leucoemeraldine base (LEB) polyaniline (PAni) or reduced emeraldine base PAni is an oxidation state of PAni is soluble in N-methyl-2-pyrrolidinone (NMP) and N,N′-dimethly propylene urea (DMPU). It can be processed into fibres from these solvents.
Polyaniline (leucoemeraldine base) (PLB) is a conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has a leucoemeraldine type oxidation state that exists in the form of its base. It is mainly used in the development of electrochemical devices.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. Its mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI-EB) is a conductive polymer that can be chemically synthesized from aniline by oxidative polymerization of ammonium peroxydisulfate in acidic solution. It is widely used in electronics and optoelectronic applications.
Polyaniline (PAni) emeraldine salt can be prepared by protonation of PAni emeraldine base (PAni-EB). PAni-EB forms at pH>7. It′s mechanism against corrosive agents has been explained in a study.
Polyaniline (emeraldine base) (PANI) is an intrinsic conductive polymer which consists of a ring structure attached with nitrogen substituted derivatives. It has an emeraldine type of oxidation state that exists in the form of its base. It exhibits high corrosion resistance and can be used in the development of electrochemical devices.

Emeraldine base (EB) polyaniline is the electrically insulating, neutral form of one of the most studied conducting polymers. Unlike its conductive counterpart, the emeraldine salt (ES), the EB form is readily soluble in various organic solvents such as N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and m-cresol. This solubility is the primary procurement-relevant attribute, as it allows for solution-based processing techniques like spin-coating, casting, and printing. The emeraldine base can be converted to the conductive salt form through a simple post-deposition protonation (doping) step, offering a versatile route to creating conductive polymer films and composites where direct processing of the intractable salt form is not feasible.

Research Fit

Undoped base for tunable doping

Insulating emeraldine base enables researcher-controlled protonic acid doping to achieve desired conductivity.

Defined Mw ~100k for processing

Specified molecular weight supports reproducible film formation and mechanical integrity across batches.

Soluble in NMP, DMSO, DMF

Dissolves in common polar aprotic solvents for solution-based coating, casting, and composite fabrication.

Substituting emeraldine base (EB) with its salt form (ES) or other conductive polymers is often unviable due to fundamental differences in processability. The emeraldine salt form is generally insoluble or poorly dispersible in common organic solvents, making it incompatible with standard solution-casting or spin-coating workflows. While formulations of other polymers like PEDOT:PSS are available as aqueous dispersions, they offer a different set of electrochemical properties and lack the unique redox-based anti-corrosion mechanism attributed to polyaniline. Furthermore, the other oxidation states of polyaniline, such as the fully reduced leucoemeraldine or fully oxidized pernigraniline, are typically less environmentally stable and do not provide the same useful insulator-to-conductor transition upon doping, making EB the optimal precursor for most applications.

Substitution Risk

01

Oxidation state mismatch: leucoemeraldine or pernigraniline base may shift electronic, optical, and doping response; only emeraldine base provides the half-oxidized intermediate.

02

Pre-doped emeraldine salt cannot serve as a doping precursor; its conductivity is already fixed and may introduce uncontrolled counterions.

03

Generic PANI with undefined Mw may vary 3× lower or higher, altering solubility, film quality, and mechanical behavior compared to specified ~100k grade.

Superior Solubility in Standard Organic Solvents for Solution-Based Processing

Emeraldine base (EB) polyaniline exhibits excellent solubility in common polar aprotic solvents, a critical attribute for processability that its conductive salt form lacks. Reports confirm EB is soluble in N-Methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). In contrast, the emeraldine salt (ES) form is widely reported as insoluble or, at best, forming fine dispersions in these same solvents, rendering it unsuitable for creating high-quality, uniform films via solution casting. This solubility distinction makes EB the necessary precursor for any application requiring a homogeneous polymer solution.

Evidence DimensionSolubility in NMP
Target Compound DataSoluble
Comparator Or BaselineEmeraldine Salt Polyaniline: Insoluble / Poorly Dispersible
Quantified DifferenceQualitatively different phase behavior (true solution vs. dispersion/insoluble solid)
ConditionsRoom temperature, standard atmospheric pressure.

This enables the use of standard, scalable industrial techniques like spin-coating, dip-coating, and inkjet printing, which are impossible with the insoluble salt form.

Conductivity: base vs salt
Head-to-head
EB: ~10⁻⁹ (Ω cm)⁻¹ ES: 10¹–10² (Ω cm)⁻¹
Supports doping-dependent conductivity control across 10–11 orders of magnitude.
Pressed pellet; HCl-doped ES. Reported as insulator-to-metal transition range.

Higher Thermal Stability Enabling Melt Processing and High-Temperature Curing

Thermogravimetric analysis (TGA) demonstrates that the emeraldine base (EB) form of polyaniline possesses greater thermal stability than its emeraldine salt (ES) counterpart. The major degradation of the EB polymer backbone occurs at a higher temperature range, typically around 420–450°C. In contrast, the ES form often exhibits an earlier weight loss stage between 200-300°C corresponding to the loss of the acid dopant, followed by main-chain degradation at a lower temperature (around 360–410°C). Some studies, however, show doped PANI-ES can have higher initial degradation temperatures (170-173°C) compared to PANI-EB (160-163°C) due to crosslinking, but the undoped base form avoids the complication of dopant loss at intermediate temperatures. This makes the base form more suitable for high-temperature processing steps prior to a final, lower-temperature doping stage.

Evidence DimensionMain Polymer Backbone Degradation Temperature (TGA)
Target Compound Data~420–450°C
Comparator Or BaselineEmeraldine Salt (HNO3 doped): ~360–410°C
Quantified DifferenceUp to 60°C higher degradation temperature for the main polymer chain
ConditionsThermogravimetric analysis (TGA) under an inert atmosphere.

Higher thermal stability allows EB to be blended with engineering thermoplastics or undergo high-temperature curing cycles without premature degradation, which is critical for creating robust composite materials.

Corrosion protection on steel
Head-to-head
EB: induces passivation, positive potential shift ES: can accelerate corrosion; acidic environment
Reported higher passivation with EB coating under tested immersion conditions.
1 wt% NaCl, mild steel, up to 30 h immersion; anodic protection mechanism context.

Precursor for Tunable Conductivity and Patterning

Emeraldine base is an electrical insulator, but its conductivity can be precisely tuned over 10 orders of magnitude by controlled acid doping to form the conductive emeraldine salt. This allows for the creation of materials with tailored sheet resistance. For example, films cast from EB solutions can be doped with acids like CSA or DBSA to achieve conductivities ranging from semiconductor levels to >100 S/cm. This contrasts with directly using a conductive polymer like PEDOT:PSS, which has a high, less tunable conductivity (typically >500 S/cm) and different chemical compatibility. The ability to deposit an insulating EB film and then selectively dope specific areas enables straightforward photolithographic or printing-based patterning of conductive pathways, a key advantage in fabricating electronic devices.

Evidence DimensionConductivity Control
Target Compound DataTunable from insulator (<10⁻⁸ S/cm) to conductor (>10² S/cm) via post-processing doping.
Comparator Or BaselinePEDOT:PSS: High intrinsic conductivity (e.g., ~1-1225 S/cm), tunable primarily through formulation additives rather than simple post-processing.
Quantified DifferenceOffers a >10-order-of-magnitude, process-controlled conductivity range from a single starting material.
ConditionsPost-deposition doping of a solution-cast film with a protonic acid (e.g., HCl, CSA).

This allows for precise control over the final electrical properties and enables patterning of conductive features, which is essential for fabricating sensors, electrodes, and printed circuits.

Gas sensor selectivity
Head-to-head
PAn-EB ranked highest sensitivity to ethanol and LPG among tested materials (PAn-ES, PT).
Reported highest selectivity in tested set supports ethanol/LPG sensor research.
Chemiresistive configuration; negligible response to acetone.
NLO susceptibility χ⁽³⁾
Head-to-head
EB: ~1.3×10⁻¹⁰ esu vs LB: ~1.8×10⁻¹¹ esu (~7.2× higher)
Higher reported χ⁽³⁾ supports optical limiting research when using half-oxidized base.
DFWM at 532 nm; difference linked to π-π* transition energy.
Molecular weight control
Class-level
Commercial EB Mw ~100,000; generic PANI ranges from ~13,000 to >300,000.
Specified Mw reduces batch variability for reproducible film and composite processing.
GPC vs PS standards; solubility in NMP, DMSO, DMF.
Electronic band gap
Head-to-head
EB: intermediate gap (π-π* 3.6 eV, exciton ~2 eV); LB larger, PB smaller.
Intermediate band gap supports tunable semiconductor behavior for organic electronics.
Optical absorption; solid-state films.

Solution-Processable Anti-Corrosion Coatings

The solubility of emeraldine base in organic solvents allows it to be incorporated directly into standard epoxy or alkyd paint formulations. After application, the coating can either function as a barrier or be activated by the corrosive environment, where local pH changes can induce doping and enable the polyaniline to passivate the metal surface. Studies have shown that epoxy coatings modified with EB perform better than unmodified coatings and can outperform those with traditional inorganic inhibitors.

Patternable Conductive Layers for Sensors and Flexible Electronics

Leveraging its insulator-to-conductor transition, emeraldine base is an ideal precursor for printed electronics. An insulating film can be cast from solution, and then specific regions can be 'activated' to become conductive by selectively applying an acidic 'ink' via inkjet printing or screen printing. This process is simpler and more direct than multi-step lithography required for many inorganic materials.

Melt-Blended Conductive Polymer Composites

Due to its higher thermal stability compared to the salt form, emeraldine base can be melt-blended with thermoplastic polymers like polyethylene or polypropylene. The resulting non-conductive composite can be processed using standard high-temperature techniques like extrusion or injection molding. The final part can then be made conductive through a surface treatment with an acid solution, creating an object with a conductive surface and an insulating core.

Application Selection Guide

Application
Selection Property
Validation Focus
Tunable antistatic/conductive coatings
Undoped base enables controlled protonic acid doping
Conductivity window from insulating to metallic upon doping
Corrosion protection for ferrous alloys
Base form supports anodic passivation mechanism
Passive oxide layer formation vs. acidic salt corrosion risk
Ethanol and LPG chemiresistive sensors
Reported high sensitivity/selectivity among tested conductive polymers
Cross-sensitivity profile to acetone and other reducing gases
Reproducible nanocomposite & electrode fabrication
Specified Mw (~100k) and solubility in polar aprotic solvents
Batch-to-batch solution viscosity, film quality, and mechanical integrity

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